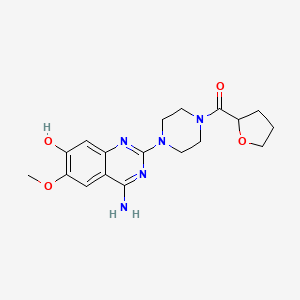

7-O-Desmethyl terazosin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-O-Desmethyl terazosin: is a derivative of terazosin, a quinazoline-based alpha-1 adrenergic antagonist. Terazosin is primarily used in the treatment of benign prostatic hyperplasia and hypertension . The compound this compound is characterized by the absence of a methyl group at the 7th position of the terazosin molecule .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process .

化学反应分析

Types of Reactions: 7-O-Desmethyl terazosin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives.

科学研究应用

Chemistry: 7-O-Desmethyl terazosin is used as an intermediate in the synthesis of various quinazoline derivatives. It is also employed in studying the reactivity and stability of quinazoline compounds .

Biology: In biological research, this compound is used to study the effects of alpha-1 adrenergic antagonists on cellular processes. It helps in understanding the role of these compounds in cell signaling and receptor interactions .

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to alpha-1 adrenergic receptors. It is also used in drug development and pharmacological studies .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a reference standard in analytical methods such as HPLC and mass spectrometry .

作用机制

7-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s mechanism involves the inhibition of adrenaline’s action on these receptors, which is crucial in managing conditions like hypertension and benign prostatic hyperplasia .

相似化合物的比较

Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.

Doxazosin: Another alpha-1 adrenergic antagonist with similar therapeutic uses.

Prazosin: Used for hypertension and post-traumatic stress disorder (PTSD) related nightmares.

Uniqueness: 7-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, terazosin. This structural difference can influence its binding affinity and selectivity towards alpha-1 adrenergic receptors, potentially leading to varied therapeutic effects and side effect profiles .

生物活性

7-O-Desmethyl terazosin is a significant metabolite of terazosin, a selective alpha-1 adrenergic receptor antagonist primarily used for treating benign prostatic hyperplasia (BPH) and hypertension. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.

This compound functions similarly to its parent compound, terazosin, by blocking alpha-1 adrenergic receptors. This blockade leads to:

- Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Improved Urinary Flow: Reduction in smooth muscle tone in the prostate and bladder neck, alleviating symptoms of BPH.

The mechanism involves the inhibition of catecholamines that promote mitogenesis, thereby inducing apoptosis in prostate cells through pathways involving transforming growth factor beta-1 (TGF-beta1) and the caspase cascade .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism from terazosin. Key characteristics include:

- Absorption: Approximately 90% bioavailability.

- Volume of Distribution: Ranges from 25L to 30L.

- Protein Binding: High binding affinity (90-94%).

- Metabolism: Primarily hepatic with several metabolites including 6-O-demethyl and 7-O-methyl derivatives .

In Vitro Studies

Research indicates that this compound retains significant biological activity similar to terazosin. Studies have demonstrated its effectiveness in:

- Cell Proliferation Inhibition: It inhibits cell proliferation in prostate cancer cell lines, suggesting potential applications in cancer therapy .

- Apoptosis Induction: Enhances apoptosis in prostate cells via upregulation of TGF-beta1 .

Case Studies

Several case studies highlight the therapeutic applications and effects of this compound:

- Prostate Cancer Management:

- Hypertension Treatment:

Comparative Efficacy

A comparative analysis of various alpha-blockers including terazosin and its metabolites reveals:

| Compound | Mechanism | Primary Use | Efficacy Rate (%) |

|---|---|---|---|

| Terazosin | Alpha-1 antagonist | BPH, Hypertension | 70-80 |

| This compound | Alpha-1 antagonist | Potential cancer therapy | Under investigation |

| Doxazosin | Alpha-1 antagonist | BPH, Hypertension | 75-85 |

属性

IUPAC Name |

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNJMTXWORLPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-90-9 |

Source

|

| Record name | 7-O-Desmethyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-DESMETHYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。